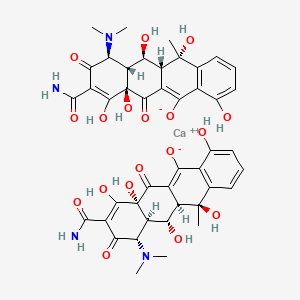

Calcium oxytetracycline

Description

Oxytetracycline is a tetracycline used for treatment of infections caused by a variety of Gram positive and Gram negative microorganisms including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae (respiratory infections), and Diplococcus pneumoniae. It has a role as an antibacterial drug, a protein synthesis inhibitor, an antimicrobial agent, an anti-inflammatory drug and a bacterial metabolite. It is a tautomer of an oxytetracycline zwitterion.

Terramycin has been reported in Streptomyces anthocyanicus, Streptomyces varsoviensis, and other organisms with data available.

OXYTETRACYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 3 approved and 2 investigational indications.

A tetracycline analog isolated from the actinomycete streptomyces rimosus and used in a wide variety of clinical conditions. [PubChem]

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/ The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/ |

|---|---|

CAS No. |

7179-50-2 |

Molecular Formula |

C22H22CaN2O9 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

calcium (5S,5aR,6S,6aR,7S,10aR)-9-carbamoyl-7-(dimethylamino)-5,6,10,10a-tetrahydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydrotetracene-1,12-diolate |

InChI |

InChI=1S/C22H24N2O9.Ca/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;+2/p-2/t12-,13-,14+,17+,21-,22+;/m1./s1 |

InChI Key |

VNXGBFNHSOJJDT-IFLJXUKPSA-L |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] |

Color/Form |

Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |

density |

1.634 at 20 °C |

melting_point |

184.5 °C |

physical_description |

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |

Related CAS |

79-57-2 (Parent) |

solubility |

47 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Calcium Oxytetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium oxytetracycline, a widely used broad-spectrum antibiotic. The document details experimental protocols for its preparation and analytical methods for its characterization, including data presentation in structured tables and visualization of key processes through diagrams.

Introduction

Oxytetracycline is a member of the tetracycline class of antibiotics, which are produced by certain strains of Streptomyces bacteria, primarily Streptomyces rimosus.[1][2] Its mechanism of action involves the inhibition of protein synthesis in bacteria, making it effective against a wide range of Gram-positive and Gram-negative bacteria.[3] this compound is a salt of oxytetracycline that is commonly used in pharmaceutical formulations. This guide outlines the laboratory-scale synthesis of this compound and the analytical techniques used to verify its identity, purity, and stability.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process that begins with the fermentation of Streptomyces rimosus to produce oxytetracycline, followed by purification and conversion to the calcium salt. While industrial production methods are well-established, this section focuses on a laboratory-scale protocol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite of methodologies described in the scientific and patent literature, adapted for a research laboratory setting.

Materials:

-

Oxytetracycline hydrochloride

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Methanol

Procedure:

-

Preparation of Oxytetracycline Solution:

-

Dissolve a specific molar amount of oxytetracycline hydrochloride in deionized water to create a solution of known concentration (e.g., 5-20% w/v).[4]

-

Adjust the pH of the solution to between 0.5 and 2.0 using sulfuric acid while stirring continuously.

-

-

Formation of this compound:

-

Slowly add a stoichiometric amount of calcium carbonate to the acidic oxytetracycline solution with constant stirring. A common mass ratio of oxytetracycline to calcium carbonate is approximately 1:0.2 to 1:0.4.

-

Allow the reaction to proceed for 1 to 5 hours at room temperature (20-28 °C). During this time, the this compound complex will precipitate out of the solution.

-

-

Neutralization and Precipitation:

-

Adjust the pH of the reaction mixture to between 7.0 and 9.5 using a sodium hydroxide solution. This step is crucial for the complete precipitation of the this compound complex.

-

Allow the mixture to stand to ensure complete precipitation.

-

-

Isolation and Purification:

-

Isolate the precipitated this compound by filtration.

-

Wash the solid product with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Further purify the product by recrystallization from a suitable solvent system, such as a methanol-water mixture.

-

Dry the purified this compound under vacuum at a temperature not exceeding 40°C to a constant weight.

-

Experimental Workflow:

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Spectroscopic Characterization

3.1.1. Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for the quantitative analysis of oxytetracycline.

Experimental Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve a known amount of oxytetracycline reference standard in 0.01 N hydrochloric acid to prepare a stock solution (e.g., 250 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with 0.01 N HCl to achieve concentrations in the range of 5-25 µg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in 0.01 N HCl to obtain a theoretical concentration within the calibration range (e.g., 5 µg/mL).

-

-

Measurement:

-

Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 268 nm for oxytetracycline in acidic solution.

-

Use 0.01 N HCl as a blank.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of oxytetracycline in the sample solution from the calibration curve.

-

Table 1: UV-Vis Spectrophotometry Data for Oxytetracycline

| Parameter | Value |

| Solvent | 0.01 N Hydrochloric Acid |

| Wavelength of Max. Absorbance (λmax) | ~268 nm |

| Linearity Range | 5 - 25 µg/mL |

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of oxytetracycline and its potential impurities, thus assessing the purity of the synthesized compound.

Experimental Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid (pH adjusted to 2.7 with triethanolamine) in a ratio of 20:10:70 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 20 °C.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a standard solution of oxytetracycline hydrochloride in 0.01 M HCl (e.g., 1 mg/mL).

-

Prepare a sample solution of the synthesized this compound in the same solvent at a comparable concentration.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for oxytetracycline under these conditions is approximately 4.9 minutes.

-

Calculate the purity of the synthesized sample by comparing the peak area of the main oxytetracycline peak to the total area of all peaks in the chromatogram.

-

Table 2: HPLC Parameters for Oxytetracycline Analysis

| Parameter | Condition |

| Column | Nucleosil C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Methanol:0.4% H₃PO₄ (pH 2.7) (20:10:70) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 20 °C |

| Approx. Retention Time | 4.9 min |

Mechanism of Action

Oxytetracycline exerts its antibacterial effect by inhibiting protein synthesis in prokaryotic cells. It specifically targets the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.

The primary mechanism involves the binding of oxytetracycline to the 30S ribosomal subunit. This binding physically obstructs the A-site of the ribosome, which is the binding site for aminoacyl-tRNA. By blocking the A-site, oxytetracycline prevents the attachment of incoming aminoacyl-tRNA molecules to the mRNA-ribosome complex. This effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis. As proteins are essential for virtually all cellular functions, this inhibition of protein synthesis ultimately leads to the arrest of bacterial growth and replication.

Signaling Pathway Diagram:

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound, tailored for a research and development setting. The outlined protocols for synthesis, UV-Vis spectrophotometry, and HPLC analysis, along with the illustrative diagrams, offer a comprehensive resource for scientists working with this important antibiotic. Adherence to these detailed procedures will facilitate the production and quality control of this compound for further investigation and application in drug development.

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. suanfarma.com [suanfarma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102702017B - Preparation method of alkyl trimethylammonium this compound - Google Patents [patents.google.com]

The Differential Impact of Calcium Oxytetracycline on Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial effects of calcium oxytetracycline, focusing on its differential activity against gram-positive and gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agent's mechanism of action, susceptibility patterns, and the experimental protocols used for its evaluation.

Executive Summary

Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting protein synthesis in a wide array of bacteria.[1] Its efficacy, however, can vary between gram-positive and gram-negative organisms due to fundamental differences in their cell wall structure, which influences drug uptake and efflux. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of oxytetracycline against key pathogenic bacteria, outlines the standardized methodologies for determining these values, and visually represents the antibiotic's mechanism of action and experimental workflows.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding action physically obstructs the docking of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the elongating polypeptide chain. This ultimately halts protein synthesis, which is essential for bacterial growth and replication. The selectivity of oxytetracycline for bacteria is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes.

While the primary target is conserved in both gram-positive and gram-negative bacteria, the pathway to reach this target differs. In gram-negative bacteria, oxytetracycline must first traverse the outer membrane, a process often facilitated by porin channels, before crossing the inner cytoplasmic membrane to accumulate in the cytoplasm. Gram-positive bacteria lack this outer membrane, presenting a different permeability challenge.

Comparative Susceptibility: Gram-Positive vs. Gram-Negative Bacteria

The in vitro activity of oxytetracycline is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for oxytetracycline against a selection of clinically relevant gram-positive and gram-negative bacteria. These values are compiled from various studies and surveillance programs.

Table 1: Oxytetracycline MICs for Gram-Positive Bacteria (µg/mL)

| Bacterial Species | MIC50 | MIC90 | Resistance Breakpoint (µg/mL) |

| Staphylococcus aureus | 1 | >32 | ≥16 |

| Streptococcus pyogenes | 0.25 | 16 | ≥8 |

| Enterococcus faecalis | 8 | >32 | ≥16 |

Table 2: Oxytetracycline MICs for Gram-Negative Bacteria (µg/mL)

| Bacterial Species | MIC50 | MIC90 | Resistance Breakpoint (µg/mL) |

| Escherichia coli | 2 | >32 | ≥16 |

| Klebsiella pneumoniae | 16 | >64 | ≥16 |

| Pseudomonas aeruginosa | 32 | >128 | ≥16 |

Note: MIC values can vary significantly based on the geographic location, the source of the isolate (e.g., human, animal), and the specific strain's resistance mechanisms. Breakpoints are based on CLSI guidelines and may be updated.

Generally, many strains of both gram-positive and gram-negative bacteria now exhibit high levels of resistance to tetracyclines, including oxytetracycline. This is often due to the acquisition of resistance genes that code for efflux pumps or ribosomal protection proteins.

Experimental Protocols for Susceptibility Testing

The determination of MIC is crucial for understanding the efficacy of an antibiotic. The following are standardized protocols for conducting antimicrobial susceptibility testing.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antibiotic.

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of oxytetracycline at which there is no visible bacterial growth (turbidity).

Agar Dilution Method

This method involves the incorporation of the antibiotic directly into the agar medium.

-

Preparation of Antibiotic-Containing Plates: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten Mueller-Hinton Agar (MHA) to achieve a series of desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension. A growth control plate (without antibiotic) is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of oxytetracycline that completely inhibits bacterial growth on the agar surface.

Conclusion

This compound remains a significant antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria. Its primary mechanism of action, the inhibition of protein synthesis via binding to the 30S ribosomal subunit, is well-established. However, the emergence and spread of resistance have necessitated careful monitoring of its activity through standardized susceptibility testing methods like broth microdilution and agar dilution. The quantitative data presented in this guide highlights the variability in susceptibility among different bacterial species and underscores the importance of ongoing surveillance to guide effective clinical use. The provided experimental protocols and diagrams serve as valuable resources for researchers and drug development professionals in the continued evaluation of this important antimicrobial agent.

References

An In-depth Technical Guide to the Biosynthesis of Oxytetracycline and its Calcium Salt Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of the broad-spectrum antibiotic, oxytetracycline, and the subsequent formation of its calcium salt. Oxytetracycline, a member of the tetracycline family, is a complex polyketide synthesized by the actinomycete Streptomyces rimosus. This document details the intricate enzymatic pathway of its biosynthesis, from the initial condensation of precursor molecules to the final tailoring reactions. Furthermore, it outlines the principles and a proposed methodology for the formation of oxytetracycline calcium salt, a common pharmaceutical formulation. Quantitative data on production yields are summarized, and detailed experimental protocols for key processes are provided. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Biosynthesis of Oxytetracycline

The biosynthesis of oxytetracycline is a multi-step process orchestrated by a cluster of genes in Streptomyces rimosus. The pathway can be broadly divided into three main stages: synthesis of the polyketide backbone, cyclization and aromatization, and a series of post-polyketide modifications.

Polyketide Backbone Synthesis

The process is initiated by a type II polyketide synthase (PKS) which catalyzes the iterative condensation of a starter unit with several extender units.[1]

-

Starter Unit: The biosynthesis begins with a malonamyl-CoA starter unit.

-

Extender Units: Eight molecules of malonyl-CoA are sequentially added to the growing polyketide chain.

-

Key Enzymes: This process is primarily catalyzed by the minimal PKS complex, which includes:

-

Ketosynthase (KS) and Chain Length Factor (CLF): These enzymes (OxyA and OxyB) work together to catalyze the decarboxylative condensation of the malonyl-CoA extender units.

-

Acyl Carrier Protein (ACP): The growing polyketide chain is tethered to the ACP (OxyC) throughout the elongation process.

-

Cyclization and Aromatization

Once the full-length polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure. This transformation is facilitated by a set of dedicated enzymes, including cyclases and aromatases, which ensure the correct folding and ring formation.

Post-Polyketide Tailoring

The tetracyclic intermediate undergoes several enzymatic modifications to yield the final bioactive oxytetracycline molecule. These tailoring steps are crucial for the antibiotic's activity. Key modifications include:

-

Hydroxylation: Specific oxygenase enzymes introduce hydroxyl groups at various positions on the tetracycline scaffold. A notable step is the C-6 hydroxylation.

-

Reduction: Reductase enzymes are responsible for key reduction steps in the final stages of the biosynthesis.

A simplified diagram of the oxytetracycline biosynthetic pathway is presented below:

Quantitative Data on Oxytetracycline Production

The production of oxytetracycline by Streptomyces rimosus can be influenced by various factors, including the strain, fermentation medium composition, and culture conditions. The following table summarizes some reported production yields.

| Streptomyces rimosus Strain | Fermentation Type | Key Medium Components | Oxytetracycline Yield | Reference |

| 12907 | Submerged Fermentation | Black strap molasses, fodder yeast, rice bran | 850 g crude OTC from 700 L | [2] |

| ATCC 33022 | Submerged Fermentation | High fructose syrup (1%) | 0.12 g/L | [3] |

| ATCC 33022 | Submerged Fermentation | Vitamin B complex (0.05%) | 0.15 g/L | [3] |

| TM-55 | Solid-State Fermentation | Corncob, rice bran, (NH4)2SO4, CaCO3 | 7-8 mg/g substrate | [4] |

| ATCC 10970 (Wild Type) | Submerged Batch Culture | Corn starch, soy flour, CaCO3 | 70 mg/L | |

| HP126 (Mutagenized) | Submerged Batch Culture | Corn starch, soy flour, CaCO3 | 4,490 mg/L |

Formation of Oxytetracycline Calcium Salt

Oxytetracycline is an amphoteric compound, meaning it can act as both an acid and a base. The acidic nature of the molecule allows it to form salts with various cations, including calcium. The formation of the calcium salt is a common method for preparing a more stable and less soluble form of the antibiotic, which can be advantageous for certain pharmaceutical formulations. The interaction involves the chelation of calcium ions by the functional groups on the oxytetracycline molecule.

Proposed Mechanism

The formation of oxytetracycline calcium salt is a precipitation reaction. When a solution of oxytetracycline is treated with a source of calcium ions under appropriate pH conditions, the relatively insoluble calcium salt precipitates out of the solution. Calcium carbonate is a commonly used source of calcium ions for this purpose, as it also helps in adjusting the pH to a suitable range for precipitation.

A general workflow for the formation of oxytetracycline calcium salt is depicted below:

Experimental Protocols

Fermentative Production of Oxytetracycline

This protocol is based on the methodology for submerged fermentation of Streptomyces rimosus.

4.1.1. Materials and Media

-

Streptomyces rimosus strain (e.g., ATCC 10970)

-

Seed culture medium (e.g., ISP2 broth)

-

Production medium (per liter): 75.0 g corn starch, 10.0 g soy flour, 7.0 g CaCO3, 7.0 g (NH4)2SO4, 2.5 g corn steep liquor, 2.0 g NaCl, 75.0 mg amylase, 75 mg KH2PO4, 5 mg CoCl2. Adjust pH to 7.0.

-

Shake flasks or fermenter

-

Incubator shaker

4.1.2. Procedure

-

Inoculum Preparation: Inoculate a loopful of S. rimosus from a slant into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

-

Monitoring: Periodically take samples to monitor cell growth, pH, substrate consumption, and oxytetracycline production.

-

Extraction and Quantification: At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration. Extract the oxytetracycline from the broth using a suitable solvent (e.g., butanol) at an alkaline pH. Quantify the oxytetracycline concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Preparation of Oxytetracycline Calcium Salt

This is a proposed protocol based on general chemical principles and information from related patents.

4.2.1. Materials

-

Purified oxytetracycline base or hydrochloride

-

Calcium carbonate (CaCO3)

-

Deionized water

-

Suitable solvent (e.g., ethanol, methanol)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Filtration apparatus

-

Vacuum oven

4.2.2. Procedure

-

Dissolution of Oxytetracycline: Dissolve a known amount of purified oxytetracycline in a suitable solvent. If starting with oxytetracycline hydrochloride, the solution will be acidic. If starting with the base, a small amount of acid may be needed for complete dissolution.

-

Preparation of Calcium Carbonate Slurry: Prepare a slurry of calcium carbonate in deionized water. The amount of calcium carbonate should be in stoichiometric excess relative to the oxytetracycline.

-

Reaction: Slowly add the calcium carbonate slurry to the oxytetracycline solution with constant stirring. The reaction will likely cause effervescence as carbon dioxide is released.

-

pH Adjustment and Precipitation: Monitor the pH of the mixture. The formation of the calcium salt is favored at a neutral to slightly alkaline pH. Adjust the pH to approximately 6.0-8.0 with dilute NaOH or HCl as needed. Continue stirring for several hours to ensure complete precipitation.

-

Isolation: Collect the precipitated oxytetracycline calcium salt by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the filter cake with deionized water to remove any unreacted salts and impurities, followed by a wash with a small amount of a volatile organic solvent (e.g., ethanol) to aid in drying.

-

Drying: Dry the purified oxytetracycline calcium salt in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: The final product should be characterized to confirm its identity and purity, and to ensure it meets the required specifications.

Conclusion

The biosynthesis of oxytetracycline is a complex and fascinating example of microbial secondary metabolism, involving a highly coordinated series of enzymatic reactions. Understanding this pathway is crucial for strain improvement and the potential for biosynthetic engineering of novel tetracycline analogs. The formation of the calcium salt of oxytetracycline represents a key step in its formulation as a pharmaceutical product, enhancing its stability and modifying its solubility characteristics. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug development and production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. Oxytetracycline production by Streptomyces rimosus in solid-state fermentation of corncob - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of the Oxytetracycline-Calcium Complex

Introduction

Oxytetracycline is a broad-spectrum antibiotic from the tetracycline class, produced by the actinomycete Streptomyces rimosus.[1] It is widely used in both human and veterinary medicine to treat a variety of bacterial infections by inhibiting protein synthesis.[2][3] A critical aspect of oxytetracycline's chemistry is its ability to form stable chelate complexes with polyvalent metal cations, most notably calcium (Ca²⁺).[4][5] This interaction significantly influences the drug's physical and chemical properties, including its solubility, stability, and pharmacokinetic profile. Understanding the characteristics of the oxytetracycline-calcium complex is therefore essential for researchers, scientists, and professionals involved in drug development, formulation, and delivery. This guide provides an in-depth overview of the core physical and chemical properties of this complex, detailed experimental protocols for its characterization, and visualizations of relevant mechanisms and workflows.

Core Physical and Chemical Properties

The interaction between oxytetracycline and calcium ions can result in complexes of varying stoichiometry, with both 1:1 and 2:1 (Oxytetracycline:Calcium) ratios being reported. This section summarizes the fundamental properties of these complexes.

General and Physicochemical Properties

The quantitative data for the oxytetracycline-calcium complex are presented in the tables below. It is important to note that some properties, such as solubility and stability, are highly dependent on environmental conditions like pH.

| Property | Value (1:1 Complex) | Value (2:1 Complex) | Reference |

| Molecular Formula | C₂₂H₂₂CaN₂O₉ | C₄₄H₄₆CaN₄O₁₈ | |

| Molecular Weight | 498.5 g/mol | 958.94 g/mol | |

| CAS Number | 7179-50-2 | 13303-91-8 | |

| Appearance | Pale yellow to tan crystalline powder | - |

Table 1: General Properties of Oxytetracycline-Calcium Complex.

| Parameter | Value / Observation | Reference |

| Water Solubility | Predicted: 0.17 mg/mL (for 2:1 complex). Solubility is highly pH-dependent; complexation with calcium can increase the aqueous solubility of the parent drug by forming water-soluble chelates. | |

| Stability | Stable in air, but darkens upon exposure to strong sunlight. Recommended storage in airtight containers below 8 °C. | |

| Stability Constant (log K) | 4.5 | |

| Parent Compound pKa | pKa₁ (acidic): ~3.18 - 3.3pKa₂ (basic): ~7.38 - 8.29 |

Table 2: Physicochemical Parameters of Oxytetracycline-Calcium Complex.

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the formation of the oxytetracycline-calcium complex and elucidating its structure.

UV-Visible (UV-Vis) Spectroscopy

The formation of a complex between oxytetracycline and calcium ions leads to a noticeable change in the UV-Vis absorption spectrum of the drug. While the parent compound exhibits characteristic absorption maxima, the addition of Ca²⁺ causes shifts in these peaks, which can be used to quantify the extent of chelation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps identify the functional groups involved in the chelation. The spectrum of the complex retains the characteristic vibrational bands of oxytetracycline, notably those corresponding to amide and phenol groups, confirming the integrity of the drug molecule within the complex.

| Spectroscopy Type | Characteristic Bands / Peaks (Oxytetracycline) | Reference |

| UV-Vis | ~235 nm, 270 nm, 370 nm (maxima shift upon complexation) | |

| FTIR | 1590-1650 cm⁻¹ (Amide moieties)1310-1410 cm⁻¹ (Phenol groups) |

Table 3: Spectroscopic Data for Oxytetracycline and its Calcium Complex.

Experimental Protocols & Workflows

This section details methodologies for key experiments used to characterize the oxytetracycline-calcium complex.

Protocol 1: Analysis of Calcium Chelation by UV-Vis Spectrophotometry

This protocol is adapted from methodologies used to demonstrate the interaction between oxytetracycline and calcium ions in solution.

Objective: To qualitatively and quantitatively assess the formation of the oxytetracycline-calcium complex by observing changes in the UV-Vis spectrum.

Materials:

-

Oxytetracycline standard

-

Calcium chloride (CaCl₂)

-

Appropriate buffer solution (e.g., pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Prepare Stock Solutions:

-

Prepare a stock solution of oxytetracycline (e.g., 1 mM) in the chosen buffer.

-

Prepare a stock solution of CaCl₂ (e.g., 100 mM) in the same buffer.

-

-

Initial Spectrum:

-

Dilute the oxytetracycline stock solution to a final working concentration (e.g., 50 µM).

-

Record the UV-Vis absorption spectrum of the pure oxytetracycline solution from 200 to 500 nm. This serves as the baseline.

-

-

Titration with Calcium:

-

To the oxytetracycline solution in the cuvette, add incremental amounts of the CaCl₂ stock solution to achieve various final concentrations of Ca²⁺ (e.g., 0.1, 0.5, 1.0 mM).

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

-

Spectral Measurement:

-

Record the UV-Vis spectrum after each addition of CaCl₂.

-

-

Data Analysis:

-

Overlay the spectra to observe changes in absorbance intensity and shifts in the wavelength of maximum absorption (λ_max).

-

The magnitude of these changes corresponds to the degree of complex formation.

-

Caption: Workflow for UV-Vis Spectrophotometric Analysis of Chelation.

Protocol 2: General Method for Solubility and Complexation Studies

This protocol provides a general framework for investigating the effects of different conditions on complex formation and solubility, based on established research practices.

Objective: To determine the solubility of oxytetracycline in the presence of calcium ions under varying pH and solvent conditions.

Materials:

-

Oxytetracycline

-

Calcium salt (e.g., CaCl₂)

-

Buffer solutions for a range of pH values (e.g., pH 4-9)

-

Co-solvents (e.g., propylene glycol, PEG 400)

-

Analytical equipment (e.g., HPLC or UV-Vis spectrophotometer, FTIR, NMR)

Methodology:

-

Solution Preparation: Prepare a series of buffered aqueous solutions across the desired pH range. For mixed-solvent studies, prepare solutions containing varying percentages of a co-solvent.

-

Equilibration: Add an excess amount of solid oxytetracycline to each solution. In parallel, prepare an identical set of solutions that also contain a fixed concentration of calcium ions.

-

Saturation: Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

-

Analysis of Supernatant: Withdraw an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of dissolved oxytetracycline using a validated method like HPLC or UV-Vis spectrophotometry. This value represents the equilibrium solubility.

-

Analysis of Solid Phase (Optional): The remaining solid can be collected, dried, and analyzed using methods like FTIR or Electron Diffraction to confirm the presence and nature of the crystalline complex.

Caption: General Workflow for Solubility and Complexation Analysis.

Mechanism of Action

The primary antimicrobial action of oxytetracycline is not directly related to calcium complexation but is a fundamental property of the parent molecule. Oxytetracycline exerts a bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.

The process is as follows:

-

Entry into the Cell: The drug passes through the bacterial cell wall and membrane. In gram-negative bacteria, this involves transport through porin channels.

-

Ribosomal Binding: Inside the bacterium, oxytetracycline reversibly binds to the 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.

-

Cessation of Growth: By preventing the addition of new amino acids to the growing peptide chain, protein elongation is halted. This stops the bacteria from growing and multiplying, allowing the host's immune system to clear the infection.

The role of calcium chelation is primarily pharmacokinetic . The formation of insoluble or poorly absorbable complexes with calcium (and other metal ions) in the gastrointestinal tract can significantly reduce the oral bioavailability of the antibiotic. This is why patients are advised to avoid taking tetracyclines with dairy products or calcium-containing antacids.

Caption: Antimicrobial Mechanism of Action for Oxytetracycline.

The chelation of oxytetracycline with calcium ions is a defining chemical characteristic that yields the oxytetracycline-calcium complex. This interaction governs key physical properties such as solubility and stability, which have profound implications for the drug's formulation, storage, and biological absorption. While the antimicrobial efficacy of oxytetracycline stems from its ability to inhibit bacterial protein synthesis, a thorough understanding of its complexation chemistry is paramount for developing effective and bioavailable drug products. The data, protocols, and workflows presented in this guide offer a comprehensive technical foundation for professionals engaged in the research and development of this important antibiotic.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Oxytetracycline

Introduction

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1][2] First isolated in the 1950s from the actinomycete Streptomyces rimosus, it has since been utilized in both human and veterinary medicine.[1][2] Oxytetracycline, often used as a calcium salt in certain formulations, functions by inhibiting protein synthesis in a wide array of microorganisms.[3] This guide provides a detailed overview of its mechanism of action, quantitative antimicrobial spectrum, and the standardized methodologies used to determine its efficacy.

Mechanism of Action

The bacteriostatic effect of oxytetracycline is achieved by disrupting protein synthesis within the bacterial cell. The process is sequential:

-

Cellular Entry: Being lipophilic, oxytetracycline passively diffuses through the bacterial cell membrane, often utilizing porin channels to enter the periplasmic space of Gram-negative bacteria.

-

Ribosomal Binding: Once inside the cytoplasm, oxytetracycline reversibly binds to the 30S ribosomal subunit. This binding is specific to the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, providing selective toxicity.

-

Inhibition of Protein Elongation: The binding of oxytetracycline to the 30S subunit physically obstructs the aminoacyl-tRNA (tRNA) acceptor site (A-site) on the mRNA-ribosome complex. This blockage prevents the attachment of new amino acids to the growing peptide chain, effectively halting protein elongation and synthesis.

Without the ability to produce essential proteins, bacteria cannot grow, multiply, or spread, allowing the host's immune system to clear the infection.

Antimicrobial Spectrum and Quantitative Data

Oxytetracycline exhibits a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia, Mycoplasma, and Rickettsia species. The efficacy is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible microbial growth.

According to the Clinical and Laboratory Standards Institute (CLSI), general susceptibility breakpoints for tetracyclines are as follows:

-

Susceptible: MIC ≤ 4 µg/mL

-

Intermediate: MIC = 8 µg/mL

-

Resistant: MIC ≥ 16 µg/mL

The following table summarizes the MIC values for oxytetracycline against a range of clinically relevant microorganisms.

| Microorganism | Gram Stain/Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus | Positive | 0.5 - 2 | >32 |

| Streptococcus pneumoniae | Positive | 0.25 - 1 | 8 - 16 |

| Arcanobacterium pyogenes | Positive | 16 | >64 |

| Gram-Negative Aerobes | |||

| Escherichia coli | Negative | 0.5 (susceptible) | 64 (resistant) |

| Haemophilus influenzae | Negative | 2 | 4 |

| Pasteurella pestis | Negative | 0.25 | 0.5 |

| Atypical Bacteria | |||

| Mycoplasma pneumoniae | N/A | 0.5 | 0.5 |

| Chlamydia trachomatis | N/A | 0.125 | 0.5 |

| Rickettsia rickettsii | N/A | 0.125 | 0.25 |

| Anaerobes | |||

| Fusobacterium necrophorum | Negative | >32 | >64 |

| Prevotella melaninogenica | Negative | 16 | 32 |

Note: MIC values can vary significantly based on the bacterial strain and the emergence of resistance. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols: Determining Antimicrobial Spectrum

The broth microdilution method is a standardized reference procedure for determining the MIC of an antimicrobial agent, as detailed in CLSI document M07. This method is highly reproducible and allows for the testing of multiple isolates and antibiotics simultaneously.

Detailed Methodology: Broth Microdilution MIC Test

Principle: This quantitative method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Apparatus and Materials:

-

Oxytetracycline hydrochloride analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Adjustable multichannel pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Oxytetracycline Stock Solution:

-

Prepare a stock solution of oxytetracycline at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., deionized water). Ensure complete dissolution. This stock is used for creating the serial dilutions.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the oxytetracycline stock solution to well 1.

-

Perform a two-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10 or 11.

-

Discard the final 100 µL from the last dilution well. Well 11 can serve as a sterility control (broth only), and well 12 serves as the positive growth control (no antibiotic).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final concentration that will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plate:

-

Add 10 µL of the final diluted bacterial inoculum to each well (typically wells 1-10 and well 12). The final volume in each test well will be 110 µL.

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation and contamination.

-

Incubate the plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth) using a viewing apparatus against a dark background.

-

The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (i.e., the first clear well).

-

The growth control well (well 12) must show distinct turbidity for the test to be valid.

-

References

An In-depth Technical Guide to Calcium Oxytetracycline: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and characterization of calcium oxytetracycline. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. The guide delves into the stoichiometry of the calcium-oxytetracycline complex, outlines detailed experimental protocols for its characterization, and explores the key signaling pathways affected by this broad-spectrum antibiotic.

Core Molecular Data: Formula and Weight

The molecular characteristics of this compound are dependent on the stoichiometric ratio of calcium to oxytetracycline. Scientific literature and databases present evidence for both a 1:1 and a 2:1 complex of oxytetracycline to calcium. This variation is likely influenced by factors such as the pH and concentration of the reactants during its formation.

Below is a summary of the molecular formula and weight for both potential stoichiometric forms, as well as for the parent compound, oxytetracycline, and elemental calcium.

| Compound/Complex | Stoichiometry (Oxytetracycline:Ca) | Molecular Formula | Molecular Weight ( g/mol ) |

| Oxytetracycline | - | C₂₂H₂₄N₂O₉ | 460.43[1][2] |

| Calcium | - | Ca | 40.08[3][4][5] |

| This compound (1:1) | 1:1 | C₂₂H₂₂CaN₂O₉ | 498.50 |

| This compound (2:1) | 2:1 | C₄₄H₄₆CaN₄O₁₈ | 958.94 |

The 1:1 complex suggests that one molecule of oxytetracycline chelates with one calcium ion, resulting in the loss of two protons from the oxytetracycline molecule. In contrast, the 2:1 complex indicates that two molecules of oxytetracycline each lose one proton to bind with a single calcium ion. The British Pharmacopoeia defines Oxytetracycline Calcium as the calcium salt with the molecular formula (C₂₂H₂₃N₂O₉)₂Ca, supporting the 2:1 stoichiometry.

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. A variety of analytical techniques can be employed to determine its identity, purity, and molecular properties.

Identification and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification and quantification of oxytetracycline in a sample.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and 0.01 M hydrochloric acid, to a known concentration.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., water with an acid modifier like formic acid and acetonitrile or methanol).

-

Detector: A UV detector set at an appropriate wavelength (e.g., 355 nm) or a fluorescence detector.

-

-

Procedure: Inject the sample solution and a standard solution of oxytetracycline into the chromatograph. The retention time of the major peak in the sample chromatogram should correspond to that of the standard. Purity can be assessed by examining the presence of any impurity peaks.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound complex.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.

-

Procedure: Infuse the sample solution into the ESI source. For a 1:1 complex, a prominent ion corresponding to [C₂₂H₂₂CaN₂O₉ + H]⁺ or other adducts would be expected. For a 2:1 complex, ions corresponding to the dissociated oxytetracycline and potentially the intact complex might be observed, depending on the instrument conditions.

Determination of Calcium Content

The calcium content can be determined using atomic absorption spectroscopy or by a titration method as described in pharmacopeial monographs.

-

Ashing Method (as per USP):

-

Accurately weigh a sample of this compound.

-

Ignite the sample at a controlled temperature (e.g., 550 ± 50 °C) until all organic matter is burned off.

-

The weight of the remaining residue (calcium oxide) is determined.

-

The calcium content is calculated from the weight of the residue.

-

Stoichiometry Determination by Spectrophotometry

UV-Vis spectrophotometry can be used to investigate the stoichiometry of the complex in solution.

-

Method of Continuous Variation (Job's Plot):

-

Prepare a series of solutions containing varying mole fractions of oxytetracycline and calcium chloride, keeping the total molar concentration constant.

-

Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.

-

Plot the change in absorbance against the mole fraction of one of the components. The stoichiometry corresponds to the mole fraction at which the maximum absorbance is observed. Studies have suggested a 1:1 stoichiometry at low metal ion concentrations.

-

Signaling Pathways and Mechanism of Action

Oxytetracycline exerts its therapeutic effects and potential toxicities through interactions with specific cellular pathways.

Bacterial Protein Synthesis Inhibition

The primary mechanism of action of oxytetracycline as an antibiotic is the inhibition of protein synthesis in bacteria. It specifically targets the bacterial ribosome.

Caption: Mechanism of bacterial protein synthesis inhibition by oxytetracycline.

Oxytetracycline passively diffuses through porin channels in the bacterial cell membrane. Inside the bacterium, it binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis. This bacteriostatic action ultimately stops the growth and replication of the bacteria.

Proposed Cytotoxicity Pathway in Mammalian Cells

While generally selective for bacterial ribosomes, at higher concentrations, oxytetracycline can affect mammalian cells, primarily through the inhibition of mitochondrial protein synthesis and the induction of oxidative stress.

Caption: Proposed mechanism of oxytetracycline-induced cytotoxicity in mammalian cells.

In mammalian cells, oxytetracycline can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This inhibition, along with the drug-induced generation of reactive oxygen species (ROS), can lead to mitochondrial dysfunction. Severe mitochondrial damage can subsequently trigger the intrinsic pathway of apoptosis, or programmed cell death. Additionally, oxytetracycline has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8) in human airway epithelial cells.

References

- 1. Different effects of oxytetracycline and doxycycline on mitochondrial protein synthesis in rat liver after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Calcium Oxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] The calcium salt of oxytetracycline is a common formulation. These application notes provide detailed protocols for determining the in vitro antibacterial activity of calcium oxytetracycline, with specific considerations for the presence of the calcium ion, which can influence test outcomes. The primary mechanism of action of oxytetracycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1][4]

Data Presentation

The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for oxytetracycline against common quality control bacterial strains. It is important to note that these ranges are typically established for oxytetracycline hydrochloride. The presence of the calcium moiety in this compound may lead to higher MIC values due to chelation with the antibiotic. Researchers should consider establishing their own internal quality control ranges for this compound or performing comparative studies with a reference compound like oxytetracycline hydrochloride.

Table 1: Quality Control Ranges for Oxytetracycline MIC Testing

| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Test Method | Reference |

| Escherichia coli ATCC® 25922™ | Oxytetracycline | 0.25 - 2 | Broth Microdilution | CLSI/EUCAST |

| Staphylococcus aureus ATCC® 29213™ | Oxytetracycline | 0.25 - 1 | Broth Microdilution | |

| Pseudomonas aeruginosa ATCC® 27853™ | Oxytetracycline | 8 - 32 | Broth Microdilution | CLSI/EUCAST |

Note: These values are for guidance and may vary based on the specific lot of this compound and the testing conditions. The cation concentration of the test medium is a critical factor.

Experimental Protocols

Preparation of this compound Stock Solution

Due to the limited solubility of this compound in water, a suitable solvent is required to prepare a concentrated stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or 0.1 N Hydrochloric Acid (HCl)

-

Sterile, deionized water

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Protocol:

-

Aseptically weigh a precise amount of this compound powder.

-

To prepare a 10 mg/mL stock solution, dissolve the powder in a minimal amount of DMSO or 0.1 N HCl. For example, dissolve 10 mg of this compound in 1 mL of solvent.

-

Vortex thoroughly until the powder is completely dissolved.

-

If using an acidic solvent, the pH should be adjusted to neutral with NaOH before final volume adjustment with sterile deionized water, if required for the assay. However, for broth microdilution, direct dilution into the broth is common.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Protocol:

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Dilution Series:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a working solution of this compound from the stock solution in CAMHB at twice the highest desired final concentration.

-

Add 200 µL of this working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution from well 2 to well 11.

-

Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control well should show distinct turbidity. Results can also be read using a plate reader at 600 nm.

Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

This compound-impregnated disks (standard concentration, e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Protocol:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Application of Disks: Aseptically place the this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Compare the zone diameter to established interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant. Note: Interpretive criteria for this compound may not be readily available and may need to be established.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC broth microdilution assay

-

Drug-free agar plates (e.g., Tryptic Soy Agar)

-

Micropipette and sterile tips

-

Incubator (35°C ± 2°C)

Protocol:

-

From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.

-

Spread the aliquot evenly onto a drug-free agar plate.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination.

Caption: Impact of calcium on oxytetracycline activity.

References

Application Notes and Protocols for Calcium Oxytetracycline in Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of calcium oxytetracycline in preclinical animal models of bacterial infection. This document is intended to serve as a practical guide for researchers in the fields of pharmacology, microbiology, and infectious disease.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, discovered in the 1950s.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary application in veterinary medicine is for the treatment of respiratory diseases, wound infections, and tick-borne diseases in various animal species including cattle, pigs, poultry, and dogs.[1] Oxytetracycline is also used in agriculture as a feed additive to promote growth and prevent infections in livestock, although this practice is now limited due to concerns about antibiotic resistance.[1]

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The molecule binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of new amino acids to the nascent peptide chain, effectively halting protein elongation and inhibiting bacterial growth and replication. Because oxytetracycline specifically targets the structurally distinct bacterial ribosome, it has selective activity against bacteria without harming human or animal cells.

Data Presentation

Table 1: In Vivo Efficacy of Oxytetracycline Formulations in BALB/c Mice Infected with Corynebacterium pseudotuberculosis

| Treatment Group | Bacterial Load Reduction (log CFU) in Lymph Nodes | Bacterial Load Reduction (log CFU) in Liver | Bacterial Load Reduction (log CFU) in Spleen |

| Free Oxytetracycline (10 mg/kg) | 0.4 | 0.6 | 0.4 |

| Oxytetracycline-loaded Nanoparticles (10 mg/kg) | 0.8 | 0.9 | 1.0 |

Data summarized from a study investigating the efficacy of free and nanoparticle-encapsulated oxytetracycline against caseous lymphadenitis in mice.

Table 2: Pharmacokinetic Parameters of Oxytetracycline in Various Animal Models

| Animal Model | Administration Route | Dose | Half-life (t½) |

| BALB/c Mice | Intraperitoneal | 10 mg/kg | Not specified, but detected up to 1 hour (free OTC) and 24 hours (OTC-nanoparticle) |

| Sheep | Intravenous | 20 mg/kg | 3 hours |

| Sheep | Intramuscular (conventional) | 20 mg/kg | 14.1 hours |

| Sheep | Intramuscular (with lidocaine) | 20 mg/kg | 58.2 hours |

| Rats | Intraperitoneal/Subcutaneous | 150 mg/kg | 4.25 hours |

This table presents a comparative summary of oxytetracycline's pharmacokinetic properties across different animal models and administration routes.

Experimental Protocols

Protocol 1: General Murine Model of Systemic Bacterial Infection

This protocol outlines a general procedure for establishing a systemic bacterial infection in mice and assessing the efficacy of this compound.

Materials:

-

This compound

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

-

Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)

-

8-10 week old BALB/c or C57BL/6 mice

-

Syringes and needles (25-27 gauge)

-

Animal weighing scale

-

Calipers for measuring inflammatory responses (optional)

-

Homogenizer for tissue processing

-

Agar plates for bacterial enumeration

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the selected bacterial strain overnight in the appropriate broth medium at 37°C with shaking.

-

The following day, dilute the bacterial culture in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The optimal inoculum concentration should be determined in a pilot study to induce a non-lethal, measurable infection.

-

-

Infection of Animals:

-

Administer the bacterial inoculum to the mice via the desired route, typically intraperitoneal (IP) or intravenous (IV) injection. A common volume for IP injection is 100-200 µL.

-

-

Preparation and Administration of this compound:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water, PBS). The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administer the prepared this compound solution to the treatment group of mice via the chosen route (e.g., IP, subcutaneous (SC), or oral gavage) at a predetermined time post-infection (e.g., 2 hours). A common dosage for oxytetracycline in mice is in the range of 10-50 mg/kg.

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Sample Collection:

-

Monitor the animals daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).

-

At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.

-

Aseptically collect target organs (e.g., spleen, liver, lungs) and blood.

-

-

Quantification of Bacterial Load:

-

Weigh the collected organs.

-

Homogenize the organs in a known volume of sterile saline or PBS.

-

Perform serial dilutions of the tissue homogenates and blood.

-

Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

-

Count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue or per milliliter of blood.

-

-

Data Analysis:

-

Compare the bacterial loads in the treatment group to the control group to determine the efficacy of the this compound treatment.

-

Protocol 2: Murine Model of Cutaneous Abscess

This protocol describes the creation of a localized skin infection to evaluate the efficacy of topically or systemically administered this compound.

Materials:

-

All materials from Protocol 1

-

Electric clippers

-

Disinfectant (e.g., 70% ethanol)

-

Cytocentrifuge (optional, for abscess fluid analysis)

Procedure:

-

Animal Preparation:

-

Anesthetize the mice using an approved protocol.

-

Shave a small area on the dorsum of each mouse.

-

Disinfect the shaved area with 70% ethanol.

-

-

Induction of Abscess:

-

Inject a high concentration of a pyogenic bacterium (e.g., Staphylococcus aureus, 1 x 10⁸ CFU) subcutaneously in a small volume (e.g., 50 µL).

-

-

Treatment Administration:

-

Systemic: Administer this compound as described in Protocol 1.

-

Topical: Apply a formulated cream or ointment containing this compound directly to the abscess site.

-

-

Evaluation of Infection:

-

Measure the size of the abscesses daily using calipers.

-

At the experimental endpoint, euthanize the animals and excise the abscesses.

-

Homogenize the abscess tissue and determine the bacterial load as described in Protocol 1.

-

(Optional) Aspirate fluid from the abscesses for cytological analysis to assess the inflammatory response.

-

Considerations and Troubleshooting

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

-

Dosage and Formulation: The optimal dose and formulation of this compound may vary depending on the animal model, bacterial strain, and severity of the infection. Preliminary dose-ranging studies are recommended. The solubility of this compound should be considered when preparing formulations.

-

Route of Administration: The choice of administration route will influence the pharmacokinetic and pharmacodynamic properties of the drug.

-

Antibiotic Resistance: The potential for the development of bacterial resistance to oxytetracycline should be considered, especially in long-term studies.

-

Adverse Effects: While generally safe when used appropriately, high doses of tetracyclines can be associated with adverse effects. Monitor animals for any signs of toxicity.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in various animal models of bacterial infection to evaluate its therapeutic potential and further understand its in vivo activity.

References

Application Notes and Protocols for Quantification of Calcium Oxytetracycline in Tissues via HPLC

Introduction

Oxytetracycline (OTC), a broad-spectrum antibiotic, is widely used in veterinary medicine to treat and prevent bacterial infections in livestock and aquaculture.[1][2] Monitoring its residue levels in edible tissues is crucial to ensure food safety and adherence to regulatory limits.[3] High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique for the accurate quantification of OTC in various biological matrices. This document provides detailed application notes and protocols for the determination of oxytetracycline in different tissue types, including muscle, liver, and kidney. The methodologies described are based on established and validated HPLC methods.

I. General Principles

The quantification of oxytetracycline in tissues by HPLC generally involves three main stages:

-

Extraction: Isolation of OTC from the tissue matrix. This is typically achieved by homogenization in an acidic buffer, often containing a chelating agent like EDTA to prevent the degradation of tetracyclines.

-

Clean-up: Removal of interfering endogenous substances (e.g., proteins, fats) from the extract to ensure a clean chromatogram and protect the HPLC column. Solid-phase extraction (SPE) is a common and effective clean-up technique.

-

Chromatographic Analysis: Separation and quantification of OTC using a reversed-phase HPLC system with UV or diode-array detection.

Experimental Protocols

Protocol 1: Oxytetracycline Quantification in Fish Muscle Tissue

This protocol is adapted from a method developed for the determination of OTC in fish muscle.[4] It involves a simple liquid extraction followed by protein precipitation.

1. Sample Preparation and Extraction

-

Weigh 5 g of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of EDTA-McIlvaine buffer (pH 4.0).

-

Homogenize the mixture for at least 30 seconds.

-

For liver and muscle, add 5 mL of 0.34 M sulfuric acid and 5 mL of 7% sodium tungstate and homogenize again for 30 seconds.[5]

-

Centrifuge at 6000 rpm for 10 minutes at 15°C.

-

Collect the supernatant.

-

Re-extract the pellet with an additional 20 mL of the EDTA-McIlvaine buffer.

-

Centrifuge again under the same conditions.

-

Combine the supernatants and filter through a 0.45 µm filter prior to HPLC injection.

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., Luna C18(2), 3.0 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.01 M oxalic acid, acetonitrile, and methanol (e.g., 77:18:5, v/v/v). The pH of the mobile phase is critical and should be maintained around 1.6-2.7 for optimal separation.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV detector set at 355 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

Protocol 2: Oxytetracycline Quantification in Bovine Kidney and Liver

This protocol utilizes solid-phase extraction (SPE) for a more thorough clean-up, which is often necessary for complex matrices like liver and kidney.

1. Sample Preparation and Extraction

-

Weigh 5.00 g of minced and homogenized liver or kidney tissue.

-

Add 30 mL of a citrate buffer solution containing EDTA.

-

Homogenize for 1 minute and then centrifuge at 3,000 rpm for 10 minutes.

-

Transfer the aqueous supernatant to a separating funnel.

-

Add another 20 mL of the citrate buffer to the residue, shake vigorously for 1 minute, and centrifuge again.

-

Combine the supernatants in the separating funnel.

-

To remove lipids, add 20 mL of n-hexane, shake for 5 minutes, and centrifuge. Discard the n-hexane layer.

2. Solid-Phase Extraction (SPE) Clean-up

-

Cartridge: Use a C18 or an Oasis HLB SPE cartridge.

-

Conditioning: Condition the cartridge with 3 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the aqueous extract from the previous step onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar impurities.

-

Elution: Elute the bound oxytetracycline with 3 mL of HPLC-grade methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC Conditions

-

Column: C8 reverse-phase column (250 x 4.6 mm I.D., 5 µm).

-

Mobile Phase: 0.01 M oxalic acid-acetonitrile-methanol (60:25:15, v/v/v).

-

Detection: Diode-array detector (DAD) set at 365 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Quantitative Data Summary

The performance of HPLC methods for oxytetracycline quantification can be summarized by several key parameters. The following tables present a compilation of quantitative data from various studies.

Table 1: Chromatographic and Detection Parameters

| Parameter | Fish Muscle | Bovine Muscle | Bovine Liver/Kidney |

| HPLC Column | C18 | C8 | C18 or C8 |

| Mobile Phase | Oxalic acid/ACN/MeOH | Oxalic acid/ACN/MeOH | Oxalic acid/ACN/MeOH |

| Detection Wavelength | 355 nm | 365 nm | 355 nm |

| Retention Time (min) | ~5.7 | Not Specified | Not Specified |

| Linearity Range (µg/g) | 0.04 - 2.0 | Not Specified | 0.2 - 40 |

| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.99 |

Table 2: Method Validation Parameters

| Parameter | Fish Muscle | Bovine Muscle | Bovine Kidney | Chicken Muscle/Liver |

| Recovery (%) | 33-35% (Liquid Ext.)89.38% (SPE) | >83.2% | 84-98% | >80% |

| Limit of Detection (LOD) (µg/g) | Not Specified | Not Specified | Not Specified | 0.016 (Muscle)0.008 (Liver) |

| Limit of Quantification (LOQ) (µg/g) | 0.04 | Not Specified | Not Specified | 0.05 (Muscle)0.025 (Liver) |

| Precision (%RSD) | 1.9 - 7.5% | Not Specified | Not Specified | <15% |

Visualized Workflows (DOT Language)

The following diagrams illustrate the experimental workflows described in the protocols.